molecular formula C20H20ClN3O2 B2493988 N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034419-04-8

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2493988
CAS No.: 2034419-04-8
M. Wt: 369.85
InChI Key: PDONCKNINUDQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic organic compound that features both an indole and an oxalamide moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The presence of the oxalamide group further enhances the compound’s potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The oxalamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide: Lacks the chloro and methyl groups on the phenyl ring.

    N1-(3-chloro-2-methylphenyl)oxalamide: Lacks the indole moiety.

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the combination of the indole and oxalamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-16(21)4-3-5-17(13)23-20(26)19(25)22-10-8-14-6-7-18-15(12-14)9-11-24(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDONCKNINUDQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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